molecular formula C13H16N4O B2909968 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide CAS No. 2034261-27-1

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide

Cat. No.: B2909968
CAS No.: 2034261-27-1
M. Wt: 244.298
InChI Key: VYIYOLQZLZTPQA-UHFFFAOYSA-N
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Description

“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide” is a chemical compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is a key component in many biologically active compounds and is used as a scaffold in the synthesis of various chemicals .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In one study, a series of Co (II), Zn (II), and Cd (II) complexes supported by 1- (3,5-dimethyl-1 H -pyrazol-1-yl)- N - ( (3,5-dimethyl-1 H -pyrazol-1-yl)methyl)- N - (furan-2-ylmethyl)methanamine were synthesized .

Future Directions

The future directions for “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide” and related compounds could involve further exploration of their synthesis, characterization, and potential applications in various fields such as medicinal chemistry, drug discovery, and agrochemistry . Further studies could also focus on elucidating their mechanisms of action and evaluating their safety profiles.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10-8-12(16-17(10)2)5-7-15-13(18)11-4-3-6-14-9-11/h3-4,6,8-9H,5,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIYOLQZLZTPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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